Cas no 9012-00-4 (Protamines)
Protamines Chemical and Physical Properties
Names and Identifiers
-
- Protamines
- HSDB 3251
- PROTAMINE
- protamine from salmon
- protamine free base grade iv
- Miltprotein
- Protamine from salmon Grade IV, Histone, free(Millon test)
- 9024-00-4
- 3-(2,2-Dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- 242138-07-4
- 12239-06-4
- 33748-00-4
- 891498-01-4
- 69227-09-4
- (1R,3E)-3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;(1R,3Z)-3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;(1S,3Z)-3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol;(1R,3Z)-3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol
- 9012-00-4
- Tryptophanase
- UMDARFJWVLMIOM-UHFFFAOYSA-N
- DA-66462
- DA-58782
-
- Inchi: 1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3
- InChI Key: UMDARFJWVLMIOM-UHFFFAOYSA-N
- SMILES: OC1CCC(=C)C(=CC(C)(C)C)C1.OC1CCC(=C)C(=CC(C)(C)C)C1.OC1C(=C)C(=CC(C)(C)C)CCC1.OC1C(=C)C(=CC(C)(C)C)CCC1
Computed Properties
- Exact Mass: 720.60566103g/mol
- Monoisotopic Mass: 720.60566103g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 52
- Rotatable Bond Count: 4
- Complexity: 460
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 4
- Topological Polar Surface Area: 80.9Ų
Experimental Properties
- Solubility: H2O: clear
Protamines Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04161-1g |
Protamines |
9012-00-4 | - | 1g |
¥4058.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04161-250mg |
Protamines |
9012-00-4 | - | 250mg |
¥1278.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04161-5g |
Protamines |
9012-00-4 | 5g |
¥12818.0 | 2021-09-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P922127-250mg |
Protamine from salmon |
9012-00-4 | Grade IV, Histone, free(Millon test) | 250mg |
¥730.80 | 2022-09-28 | |
| Aaron | AR00GVS3-25g |
PROTAMINE |
9012-00-4 | 25g |
$104.00 | 2024-07-18 | ||
| Aaron | AR00GVS3-250mg |
PROTAMINE |
9012-00-4 | 250mg |
$12.00 | 2024-07-18 | ||
| Aaron | AR00GVS3-1g |
PROTAMINE |
9012-00-4 | 1g |
$19.00 | 2024-07-18 | ||
| Aaron | AR00GVS3-5g |
PROTAMINE |
9012-00-4 | 5g |
$39.00 | 2024-07-18 | ||
| Aaron | AR00GVS3-100g |
PROTAMINE |
9012-00-4 | 100g |
$382.00 | 2024-07-18 | ||
| Aaron | AR00GVS3-500g |
PROTAMINE |
9012-00-4 | 500g |
$888.00 | 2024-07-18 |
Protamines Suppliers
Protamines Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on Protamines
Professional Introduction to Protamines (CAS No. 9012-00-4)
Protamines, a group of highly conserved cationic proteins, are primarily known for their role in the fertilization process and their applications in pharmaceuticals. The compound with the chemical abstracts service number CAS No. 9012-00-4, specifically refers to these polycationic proteins that are structurally and functionally distinct from histones. With a molecular weight typically ranging between 6,000 to 9,000 Da, protamines are composed of basic amino acids, making them highly effective in binding to nucleic acids and other anionic molecules.
The unique properties of Protamines have led to significant research interest in various fields, particularly in medicine and biotechnology. Their ability to condense DNA into a compact structure has made them valuable in gene delivery systems and as stabilizers in pharmaceutical formulations. Recent advancements in nanotechnology have further expanded their applications, with protamines being explored as non-viral vectors for delivering therapeutic nucleic acids.
One of the most notable applications of protamines is in the treatment of hemorrhagic shock. Studies have demonstrated that protamines can effectively reduce blood loss by promoting platelet aggregation and vasoconstriction. This has led to clinical trials investigating their potential as a hemostatic agent in trauma patients. The mechanism behind this effect involves the interaction of protamines with heparin, a natural anticoagulant, which can be life-threatening in certain medical scenarios.
In the realm of cancer therapy, protamines have shown promise as delivery vehicles for siRNA and other nucleic acid-based therapeutics. Their high affinity for DNA allows for efficient encapsulation and targeted release of therapeutic agents within tumor cells. Recent research published in leading journals highlights the success of protamine-based nanoparticles in reducing tumor growth and improving survival rates in animal models. This development holds significant implications for future clinical applications, particularly in personalized medicine.
The structural properties of Protamines also make them suitable candidates for use as stabilizers in protein formulations. Their ability to shield proteins from denaturation under stress conditions has been exploited in the development of more stable biopharmaceuticals. For instance, protamine has been used to enhance the stability of monoclonal antibodies during storage and transportation, reducing the need for refrigeration and extending shelf life.
Moreover, protamines have found applications in diagnostic imaging techniques. Their paramagnetic properties when bound to gadolinium-based contrast agents enhance magnetic resonance imaging (MRI) signals, providing clearer images of internal organs and tissues. This has been particularly useful in detecting tumors and monitoring disease progression.
The biocompatibility and low immunogenicity of Protamines further contribute to their widespread use in medical applications. Unlike some synthetic polymers used in drug delivery systems, protamines do not elicit significant immune responses, making them safer for repeated administration. This characteristic is especially important for long-term therapies such as gene therapy.
Recent studies have also explored the potential of protamines as regulators of gene expression. Their ability to interact with specific DNA sequences allows them to modulate transcriptional activity. This has opened new avenues for developing treatments targeting epigenetic dysregulation, which is implicated in various diseases including cancer and neurodegenerative disorders.
The industrial production of Protamines (CAS No. 9012-00-4) primarily involves extraction from sperm cells or microbial fermentation processes that mimic their natural production pathways. Advances in biotechnology have enabled more efficient and scalable production methods, ensuring a steady supply for research and commercial applications.
In conclusion, the multifaceted applications of protamines underscore their importance as a versatile biomolecule with significant implications across multiple disciplines. From enhancing therapeutic efficacy to improving diagnostic accuracy, their unique properties continue to drive innovation in medicine and biotechnology. As research progresses, it is likely that new applications will emerge, further solidifying the role of protamines as a cornerstone of modern biomedical science.
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